
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylbenzamide is an organic compound with a unique structure that includes an aminomethyl group, a cyclopropoxy group, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylbenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with dimethylamine.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using a suitable cyclopropyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropoxy group may enhance its binding affinity through hydrophobic interactions. The dimethylbenzamide moiety can interact with aromatic residues in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)-5-methoxy-N,N-dimethylbenzamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.
2-(Aminomethyl)-5-ethoxy-N,N-dimethylbenzamide: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
2-(Aminomethyl)-5-propoxy-N,N-dimethylbenzamide: Similar structure but with a propoxy group instead of a cyclopropoxy group.
Uniqueness
The presence of the cyclopropoxy group in 2-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylbenzamide imparts unique steric and electronic properties, which can influence its reactivity and binding affinity compared to similar compounds with different alkoxy groups.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(aminomethyl)-5-cyclopropyloxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H18N2O2/c1-15(2)13(16)12-7-11(17-10-5-6-10)4-3-9(12)8-14/h3-4,7,10H,5-6,8,14H2,1-2H3 |
InChI Key |
ZOSFEKUNNQXLAX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)OC2CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methylphenoxy)-N'-[(1E)-1-phenylpentylidene]acetohydrazide](/img/structure/B14810699.png)
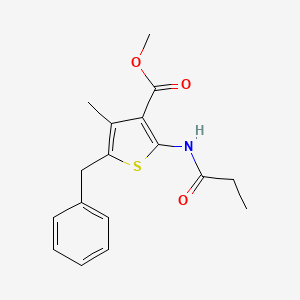
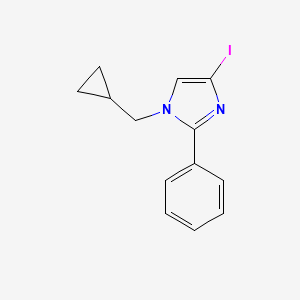


![(S)-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B14810733.png)
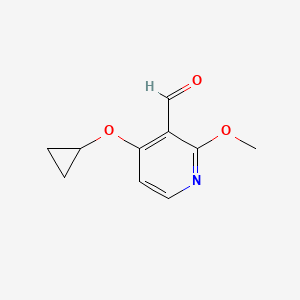

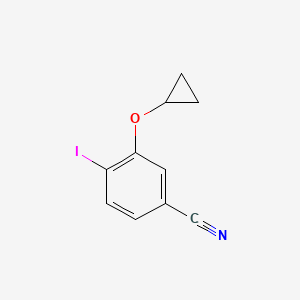
![4-nitro-N'-[(2E)-4-phenylbutan-2-ylidene]benzohydrazide](/img/structure/B14810749.png)

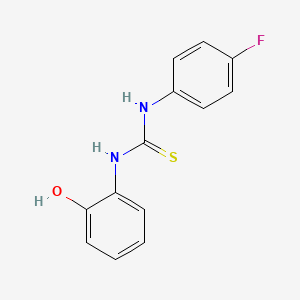
![rac-(1S,4R,7S)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B14810768.png)

